

Application Notes and Protocols for In Vitro PPAR γ Activity Assay of GW856464

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Compound of Interest

Compound Name:	GW856464
CAS No.:	851690-21-6
Cat. No.:	B12783476

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Introduction

Peroxisome proliferator-activated receptor-gamma (PPAR γ) is a ligand-activated transcription factor that plays a crucial role in regulating glucose and lipid metabolism, making it a significant therapeutic target for type 2 diabetes and other metabolic disorders. The evaluation of novel compounds, such as **GW856464**, for their potential to modulate PPAR γ activity is a critical step in drug discovery and development. These application notes provide a detailed protocol for determining the in vitro activity of **GW856464** on PPAR γ using the LanthaScreen™ TR-FRET PPAR γ Coactivator Assay, a robust and high-throughput screening method.

Principle of the Assay

The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a cell-free functional assay that measures the recruitment of a coactivator peptide to the PPAR γ ligand-binding domain (LBD) upon ligand binding.[1] The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPAR γ -LBD. A fluorescein-labeled coactivator peptide serves as the acceptor fluorophore. When an agonist, such as **GW856464**,

binds to the PPAR γ -LBD, it induces a conformational change that promotes the recruitment of the fluorescein-labeled coactivator peptide. This brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a high degree of FRET from the terbium to the fluorescein.[1][2] The TR-FRET signal is measured as the ratio of the emission at 520 nm (fluorescein) to the emission at 490 nm (terbium).[3]

Data Presentation

The following table summarizes the expected quantitative data from the described in vitro assay. The activity of **GW856464** will be determined and can be compared to the known agonist and antagonist.

Compound	Target	Assay Type	Parameter	Value
GW856464	PPAR γ	LanthaScreen™ TR-FRET	EC50	To be determined by assay
Rosiglitazone (Positive Control Agonist)	PPAR γ	LanthaScreen™ TR-FRET	EC50	~24-60 nM[4]
GW9662 (Positive Control Antagonist)	PPAR γ	Radioligand Binding	IC50	3.3 nM[5][6][7]

Experimental Protocols

LanthaScreen™ TR-FRET PPAR γ Coactivator Assay Protocol

This protocol is adapted for the evaluation of **GW856464**.

Materials:

- LanthaScreen™ TR-FRET PPAR γ Coactivator Assay Kit (containing GST-PPAR γ -LBD, Fluorescein-coactivator peptide, Tb-anti-GST antibody, and assay buffer)[8]
- **GW856464** (Test Compound)

- Rosiglitazone (Positive Control Agonist)
- GW9662 (Positive Control Antagonist)
- DMSO (vehicle)
- 384-well microplates
- TR-FRET compatible microplate reader

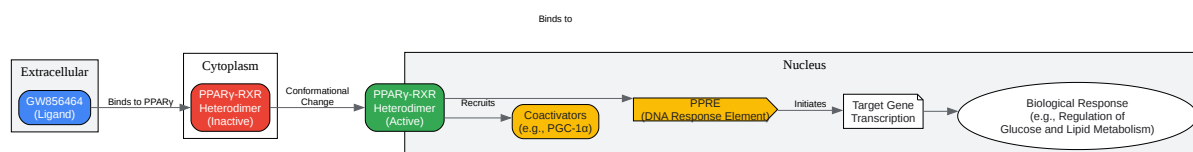
Procedure:

- Reagent Preparation:
 - Prepare a 2X working solution of the Test Compound (**GW856464**) and control compounds (Rosiglitazone and GW9662) by performing serial dilutions in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.[\[2\]](#)
 - Prepare a 4X solution of GST-PPAR γ -LBD in assay buffer.
 - Prepare a 4X mixture of the Fluorescein-coactivator peptide and the Tb-anti-GST antibody in assay buffer.
- Assay Assembly:
 - Add 5 μ L of the 4X GST-PPAR γ -LBD solution to each well of the 384-well plate.
 - Add 5 μ L of the 2X serial dilutions of the Test Compound or control compounds to the appropriate wells.
 - Add 10 μ L of the 4X Fluorescein-coactivator peptide and Tb-anti-GST antibody mixture to each well.
- Incubation:
 - Incubate the plate at room temperature for 1-4 hours, protected from light.[\[1\]](#)
- Data Acquisition:

- Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence.
- Set the excitation wavelength to 340 nm.
- Measure the emission at 490 nm (terbium emission) and 520 nm (fluorescein emission) after a 100 μ s delay.[3]
- Data Analysis:
 - Calculate the 520/490 nm emission ratio for each well.
 - Plot the emission ratio against the log of the compound concentration.
 - Determine the EC50 value for **GW856464** and Rosiglitazone by fitting the data to a sigmoidal dose-response curve.
 - For the antagonist (GW9662), the assay can be run in the presence of a fixed concentration of an agonist (like Rosiglitazone) to determine the IC50 value.

Visualizations

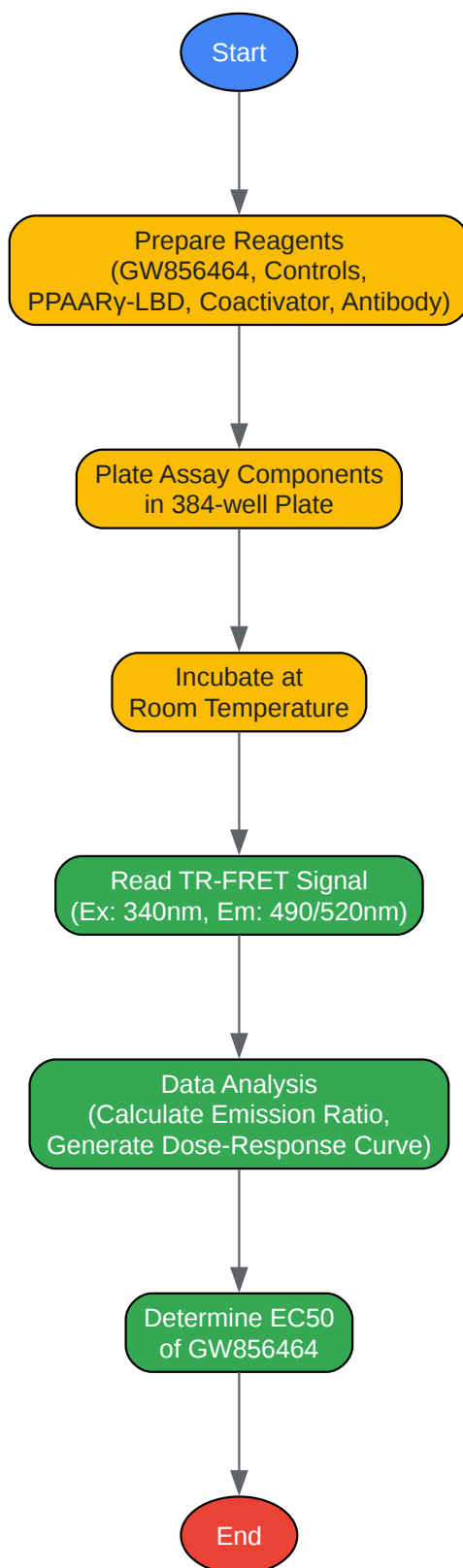
PPAR γ Signaling Pathway



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Caption: PPAR γ signaling pathway activated by a ligand like **GW856464**.

Experimental Workflow for GW856464 In Vitro Assay



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